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Compound of Interest

Compound Name: 4-(Pyridin-4-ylsulfanyl)phenol

CAS No.: 64557-73-9

Cat. No.: B2855239

Get Quote

Executive Summary: The Pharmacophore Synergy
The fusion of pyridine and phenol moieties creates a "privileged scaffold" in medicinal

chemistry. This guide analyzes the physicochemical synergy between the electron-deficient

pyridine ring and the electron-rich phenolic system.

The Pyridine Contribution: Acts as a hydrogen bond acceptor, modulates lipophilicity (LogP),

and improves water solubility via protonation at physiological pH.

The Phenol Contribution: Acts as a hydrogen bond donor and a radical scavenger

(antioxidant) via Proton-Coupled Electron Transfer (PCET).

The Synergy: When linked, these rings create a push-pull electronic system that enhances

binding affinity to specific protein targets (e.g., Kinases, Tubulin) and stabilizes radical

intermediates.

Structural Basis of Activity (SAR)[1]
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The biological efficacy of pyridine-containing phenols is governed by three critical structural

factors:

Regiochemistry of the Linkage:

Ortho-substitution: Facilitates intramolecular hydrogen bonding (IMHB) between the

phenolic hydroxyl and the pyridine nitrogen. This planarizes the molecule, improving

intercalation into DNA or binding to flat hydrophobic pockets (e.g., enzyme active sites).

Meta/Para-substitution: Increases rotational freedom, often preferred for flexibility when

targeting large receptor cavities.

Electronic Modulation:

Electron-donating groups (EDGs) like -OMe or -NH2 on the pyridine ring enhance the

basicity of the nitrogen, improving metal chelation (crucial for metalloenzyme inhibition).

Electron-withdrawing groups (EWGs) increase the acidity of the phenolic proton,

enhancing antioxidant capacity via the HAT (Hydrogen Atom Transfer) mechanism.

Lipophilicity (LogP):

The pyridine nitrogen lowers LogP compared to a biphenyl system, enhancing oral

bioavailability and blood-brain barrier (BBB) permeability, essential for CNS-targeting

drugs (e.g., Alzheimer's therapeutics).

Visualization: SAR & Mechanistic Pathways
The following diagram illustrates the core mechanisms driving the biological activity of these

hybrids.
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Figure 1: Mechanistic interplay between pyridine and phenol moieties driving biological activity.

Therapeutic Applications
Anticancer Activity
Pyridine-phenols act primarily as Tubulin Polymerization Inhibitors and Kinase Inhibitors.

Mechanism: They mimic the structure of Combretastatin A-4 (CA-4). The pyridine ring

replaces the unstable cis-olefin bridge of CA-4, locking the conformation to bind at the

colchicine site of tubulin. This disrupts microtubule dynamics, causing cell cycle arrest at the

G2/M phase and subsequent apoptosis.

Key Insight: 2-amino-3-cyano-pyridine derivatives fused with phenols have shown nanomolar

IC50 values against breast cancer (MCF-7) and colon cancer (HT-29) lines by inhibiting

Phosphodiesterase 3 (PDE3).

Antimicrobial & Antifungal[2][3][4][5]
Mechanism: These compounds disrupt bacterial cell membranes.[1] The pyridine moiety,

often protonated at physiological pH, interacts with the negatively charged bacterial cell wall

(lipopolysaccharides in Gram-negative or teichoic acids in Gram-positive bacteria). The
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lipophilic phenol tail then inserts into the lipid bilayer, causing leakage of intracellular

contents.

Metal Complexation: Schiff bases derived from pyridine-phenols coordinate with transition

metals (Cu(II), Zn(II)). These complexes are often 2-5x more potent than the free ligand

because chelation reduces the polarity of the metal ion (partial sharing of positive charge),

facilitating permeation through the lipid layer of the microorganism.

Antioxidant Activity[2][6][7][8]
Mechanism: They scavenge Reactive Oxygen Species (ROS) via Proton-Coupled Electron

Transfer (PCET). The pyridine nitrogen can accept a proton from the phenolic hydroxyl

group, lowering the bond dissociation energy (BDE) of the O-H bond and facilitating the

release of the hydrogen atom to neutralize free radicals (e.g., DPPH•, •OH).[2][3][4][5]

Experimental Protocols
Synthesis: Palladium-Catalyzed Suzuki-Miyaura
Coupling
Rationale: This is the most robust method to link pyridine and phenol rings directly with high

regioselectivity.

Reagents:

Halopyridine (e.g., 3-bromopyridine)

Hydroxyphenylboronic acid

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

Base: K2CO3 or Cs2CO3

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:
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Inert Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (N2) for 15

minutes. Critical: Oxygen poisons the Pd catalyst.

Dissolution: Add 3-bromopyridine (1.0 eq) and Hydroxyphenylboronic acid (1.2 eq) to the

flask. Dissolve in degassed 1,4-Dioxane/Water.

Catalysis: Add K2CO3 (2.0 eq) followed by Pd(PPh3)4 (5 mol%).

Reflux: Heat the mixture to 90°C under N2 for 12–16 hours. Monitor reaction progress via

TLC (eluent: Hexane/EtOAc 7:3).

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

Dilute filtrate with water and extract with Ethyl Acetate (3x).

Purification: Wash combined organic layers with brine, dry over anhydrous Na2SO4, and

concentrate in vacuo. Purify via silica gel column chromatography.

Bioassay: DPPH Radical Scavenging Assay
Rationale: Validates the antioxidant capacity of the phenolic moiety.[5][6][7]

Protocol:

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-

grade methanol. Note: Solution must be fresh and kept in amber bottles to prevent

photodegradation.

Screening: Prepare serial dilutions of the pyridine-phenol test compound (10 – 200 µg/mL) in

methanol.

Incubation: Mix 1.0 mL of test solution with 1.0 mL of DPPH solution. Vortex for 10 seconds.

Incubate in the dark at 25°C for 30 minutes.

Measurement: Measure absorbance (Abs) at 517 nm using a UV-Vis spectrophotometer.

Use pure methanol as the blank.

Calculation:
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Determine IC50 using non-linear regression analysis.

Visualization: Experimental Workflow
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Figure 2: Standardized workflow for the development of bioactive pyridine-phenols.

Quantitative Data Summary
The following table summarizes reported biological activities of key pyridine-phenol derivatives

from recent literature.

Compound
Class

Target / Assay
Cell Line /
Strain

Activity (IC50 /
MIC)

Reference

Pyridine-3-

carbonitrile
PDE3A Inhibition Enzyme Assay 3.76 ± 1.03 nM [1, 5]

Pyridine-3-

carbonitrile
Cytotoxicity

MCF-7 (Breast

Cancer)
50.18 ± 1.11 µM [5]

Mn(II)-Phenolic

Complex
Cytotoxicity

HepG-2 (Liver

Cancer)
66.78 µM [2]

Pyridine-

Carboxamide
Antimicrobial R. solanacearum

High Efficacy

(Qualitative)
[3]

Pyridine-Schiff

Base
Antimicrobial M. tuberculosis

Lead Compound

(Potential)
[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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